beta-(2-THIENYL)-DL-SERINE

Description

Contextualization as a Non-Canonical Amino Acid

In the vast world of biochemistry, proteins are primarily constructed from a set of 20 canonical amino acids, which are directly encoded by an organism's genetic blueprint. nih.gov However, a vast number of other amino acids exist that are not part of this standard set; these are known as non-canonical or unnatural amino acids. nih.gov Beta-(2-THIENYL)-DL-SERINE falls into this category. glentham.com

Non-canonical amino acids are crucial in scientific research as they can be used to probe and modify biological systems in ways that are not possible with their canonical counterparts. nih.gov They can be introduced into peptides and proteins to alter their structure, function, and stability. nih.gov The classification of this compound as a non-canonical amino acid derivative highlights its role as a synthetic tool for creating peptides with novel properties or as a standalone molecule for investigating biological pathways. chemimpex.com

Structural Framework and Derivatives Potential

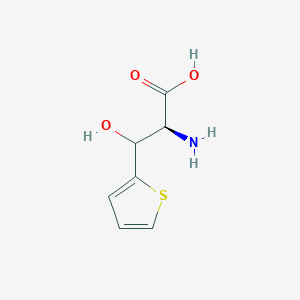

The molecular structure of this compound is what sets it apart. It is an amino acid derivative built upon a serine backbone. chemimpex.com The key feature is the presence of a thienyl group—a five-membered aromatic ring containing a sulfur atom—attached at the beta-position of the serine structure. chemimpex.com This thiophene (B33073) ring replaces the hydroxyl group of a canonical serine, introducing unique steric and electronic properties.

Its structural similarity to natural amino acids allows it to be recognized by and interact with biological machinery such as enzymes and receptors. chemimpex.com The compound's IUPAC name is 2-amino-3-hydroxy-3-thiophen-2-ylpropanoic acid. cymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 32595-59-8 | chemimpex.comscbt.comchemicalbook.com |

| Molecular Formula | C₇H₉NO₃S | chemimpex.comscbt.com |

| Molecular Weight | ~187.2 g/mol | chemimpex.comscbt.com |

| Appearance | White or off-white powder/crystalline solid | chemimpex.com |

| Melting Point | 181-185 °C | |

| Synonyms | DL-Ser(2-Thi)-OH, H-DL-Ser(2-Thi)-OH, β-(2-Thienyl)serine | chemimpex.comchemicalbook.com |

The unique structure of this compound makes it a versatile precursor for the synthesis of more complex molecules. Researchers have explored its use in creating novel materials, such as polymers with enhanced properties. chemimpex.com This potential stems from the reactive functional groups—the amino, carboxyl, and hydroxyl groups—which can participate in a variety of chemical reactions to form new derivatives with tailored functions.

Overview of Research Significance in Biochemical and Pharmaceutical Sciences

The scientific interest in this compound is primarily concentrated in the biochemical and pharmaceutical arenas, where it is used as a tool to investigate and manipulate biological processes. chemimpex.com

In biochemical research , it serves as a valuable probe for studying protein-protein interactions and the mechanisms of enzyme activity. chemimpex.com Its ability to mimic natural amino acids allows it to interact with enzyme active sites, providing insights into substrate specificity and catalytic mechanisms. chemimpex.com For instance, research has shown that the L-threo form of (2-thienyl)serine can act as a substrate for the enzyme L-phenylserine dehydrogenase from Pseudomonas syringae. scispace.com In other studies, thienyl amino acids, including this compound, have been immobilized and used as ligands to selectively adsorb immunoglobulins like IgM and IgG from plasma, demonstrating a strong interaction between the thienyl group and these antibodies. longdom.org

In pharmaceutical sciences , the compound is explored for its potential in drug discovery and development. chemimpex.com Its unique structure is seen as a promising scaffold for creating new therapeutic agents. chemimpex.com There is particular interest in its application for developing treatments for neurological disorders, where it may help in understanding neurotransmitter systems. chemimpex.com Furthermore, the structural motifs present in this compound are relevant to the design of enzyme inhibitors. The serine and thienyl components are found in various molecules designed to target critical enzymes, such as serine β-lactamases, which are responsible for antibiotic resistance. wesleyan.edu The broader family of thienyl-containing compounds is also investigated for inhibiting other enzymes like tyrosine hydroxylase, which is crucial for dopamine (B1211576) synthesis. nih.gov

Table 2: Selected Research Applications of this compound and Related Compounds

| Research Area | Application/Finding | Compound | Source(s) |

|---|---|---|---|

| Enzymology | Serves as a substrate for L-phenylserine dehydrogenase. | l-threo-(2-thienyl)serine | scispace.com |

| Bioseparation | Used as a ligand to create adsorbents that selectively bind Immunoglobulin M (IgM) and Immunoglobulin G (IgG). | This compound | longdom.org |

| Drug Discovery | Investigated as a structural component for potential therapeutics in neuropharmacology. | This compound | chemimpex.com |

| Antibiotic Research | Thienyl-containing structures are studied in the context of inhibiting serine β-lactamases, which confer antibiotic resistance. | 7-(thienyl-2-acetamido)-3-[2-(4-N,N-dimethylaminophenylazo)pyridinium-methyl]-3-cephem-4-carboxylic acid | wesleyan.edu |

| Protein Engineering | A related compound, beta-2-thienylalanine, was substituted into a peptide to probe the binding site of a histone methyltransferase. | beta-2-thienylalanine | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-thiophen-2-ylpropanoic acid |

InChI |

InChI=1S/C7H9NO3S/c8-5(7(10)11)6(9)4-2-1-3-12-4/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6?/m0/s1 |

InChI Key |

GNUCLSFLDHLOBV-ZBHICJROSA-N |

Isomeric SMILES |

C1=CSC(=C1)C([C@@H](C(=O)O)N)O |

Canonical SMILES |

C1=CSC(=C1)C(C(C(=O)O)N)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Modifications

Stereoselective Synthesis Methodologies

The creation of the two stereocenters in beta-(2-thienyl)-serine in a controlled manner is the primary challenge in its synthesis. This is typically achieved through asymmetric aldol-type reactions between a glycine (B1666218) equivalent and 2-thiophenecarboxaldehyde, utilizing either chiral chemical catalysts or enzymes.

Chiral Catalyst Applications

The asymmetric synthesis of β-hydroxy-α-amino acids through catalytic aldol (B89426) reactions is a cornerstone of modern organic chemistry. While direct catalytic synthesis of beta-(2-thienyl)-DL-serine is not extensively documented, related transformations suggest viable routes. These methods often involve the reaction of a glycine-derived nucleophile with 2-thiophenecarboxaldehyde in the presence of a chiral catalyst.

Organocatalysis: Chiral amines and their derivatives, such as proline and cinchona alkaloids, are known to catalyze direct asymmetric aldol reactions. These catalysts operate by forming a chiral enamine intermediate with a carbonyl donor, which then reacts with an aldehyde acceptor.

Metal Catalysis: Chiral metal complexes, particularly those of copper(II), zinc(II), and other Lewis acids, are effective in catalyzing the addition of glycine enolates to aldehydes. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the facial attack on the aldehyde, thereby controlling the stereochemical outcome. The reaction of a glycine Schiff base with 2-thiophenecarboxaldehyde, promoted by a chiral Lewis acid catalyst, represents a plausible and effective strategy for achieving high diastereo- and enantioselectivity.

Enzymatic Synthesis Approaches

Biocatalysis offers a powerful and environmentally benign alternative for stereoselective synthesis. Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol addition of glycine to a wide variety of aldehydes. nih.govnih.gov This method is highly attractive as it can generate two stereocenters from achiral precursors in a single step under mild aqueous conditions. nih.gov

L-threonine aldolases (L-TAs) typically produce L-amino acids, controlling the absolute configuration at the α-carbon completely. researchgate.net However, the stereoselectivity at the β-carbon can be moderate and is highly dependent on the specific enzyme and the aldehyde substrate. nih.govresearchgate.net For aromatic and heteroaromatic aldehydes like 2-thiophenecarboxaldehyde, L-TAs often yield a mixture of syn and anti diastereomers. researchgate.net

The general enzymatic reaction is outlined below: Glycine + 2-Thiophenecarboxaldehyde ⇌ beta-(2-Thienyl)-serine (catalyzed by Threonine Aldolase)

Research has focused on screening for novel TAs with improved substrate scope and diastereoselectivity, as well as protein engineering to tailor enzyme properties for specific synthetic targets. fao.org The use of an L-threonine aldolase (B8822740) from a microbial source like Escherichia coli would be a typical approach for this transformation. The reaction equilibrium can be shifted towards product formation by using an excess of glycine. nih.gov

Table 1: Representative Substrate Scope of L-Threonine Aldolases This table illustrates the general applicability of L-TAs to various aldehydes, from which the potential synthesis of beta-(2-thienyl)-serine can be inferred. Data is generalized from typical findings in the literature.

| Aldehyde Substrate | Typical Product Configuration | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| Benzaldehyde | L-threo (anti) | Variable, often moderate to good |

| Acetaldehyde | L-threo (anti) & L-allo (syn) | Variable |

| 3,4-Dihydroxybenzaldehyde | L-threo (anti) | Moderate to good |

| 2-Thiophenecarboxaldehyde | L-threo (anti) & L-allo (syn) | (Predicted) Variable |

Functionalization and Derivatization Routes

Once synthesized, this compound can be chemically modified at several positions, including the thienyl ring, the carboxyl group, the amino group, and the hydroxyl group, to generate a diverse range of derivatives.

Thienyl Moiety Modifications

The thiophene (B33073) ring is an electron-rich aromatic system susceptible to electrophilic substitution reactions, typically at the C5 position (para to the serine substituent). Reactions such as halogenation (bromination, chlorination), nitration, and Friedel-Crafts acylation could introduce new functional groups onto the heterocyclic ring, enabling further synthetic elaboration. Lithiation of the thiophene ring, followed by quenching with an electrophile, offers another route to functionalized derivatives.

Amino Acid Backbone Transformations

The functional groups of the serine backbone—amino, carboxyl, and hydroxyl—are key sites for derivatization.

N-Protection: The amino group is commonly protected to prevent unwanted side reactions during subsequent transformations. Standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are readily installed.

C-Protection: The carboxyl group is often converted to an ester (e.g., methyl or ethyl ester) to enhance solubility in organic solvents and to activate it for further reactions.

O-Protection: The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) or silyl (B83357) ether) or acylated to form an ester.

Cyclization: Protected beta-(2-thienyl)-serine is a prime candidate for cyclization reactions. For instance, activation of the carboxyl group followed by intramolecular nucleophilic attack by the amino group can lead to the formation of azetidinones (β-lactams).

Precursor Utilization in Chemical Synthesis

Chiral β-hydroxy-α-amino acids are valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. beta-(2-Thienyl)-serine, with its unique heterocyclic side chain, serves as a versatile chiral synthon.

One of the most significant applications of β-amino acids is in the synthesis of β-lactam antibiotics . nih.gov The 2-azetidinone ring is the core structural motif of penicillins and cephalosporins. A common synthetic route to β-lactams involves the cyclization of a β-amino acid precursor. The thienyl group is a bioisostere of the phenyl group and is present in several important pharmaceuticals. Therefore, beta-(2-thienyl)-serine is a logical precursor for novel thiophene-containing β-lactam antibiotics, which could exhibit unique biological activities. The synthesis would typically involve protection of the amino and hydroxyl groups, activation of the carboxyl group, and subsequent base-mediated ring closure.

Furthermore, beta-(2-thienyl)-serine can be incorporated into peptides, leading to peptidomimetics with modified structural and biological properties. The thiophene ring can engage in specific interactions within protein binding sites, and the β-amino acid structure can impart resistance to enzymatic degradation.

Investigation of Biological Activities in Preclinical Models

Enzymatic Interactions and Inhibition Studies

The unique structure of beta-(2-THIENYL)-DL-SERINE, featuring a thiophene (B33073) ring in place of the phenyl group of phenylalanine or the hydroxyphenyl group of tyrosine, makes it a candidate for interacting with enzymes that act on aromatic amino acids.

Currently, there is a lack of publicly available scientific literature detailing specific studies on the modulatory effects of this compound on phenylalanine hydroxylase.

Research has identified a specific interaction between the L-threo isomer of beta-(2-thienyl)-serine and the enzyme L-phenylserine dehydrogenase. In these preclinical investigations, L-threo-3-(2-thienyl)serine was demonstrated to be a competent substrate for this dehydrogenase. The enzymatic reaction results in the degradation of the amino acid. While the specific breakdown products for the thienyl derivative were not detailed, the analogous reaction with L-phenylserine yields 2-aminoacetophenone (B1585202) and carbon dioxide.

Table 1: Dehydrogenase Substrate Recognition of Thienyl-Serine Derivatives

| Enzyme | Substrate | Outcome |

| L-phenylserine dehydrogenase | L-threo-3-(2-thienyl)serine | Recognized as a good substrate |

There is no available scientific evidence from preclinical models to suggest or confirm any protease inhibition potential of this compound.

Beyond its interaction with L-phenylserine dehydrogenase, detailed studies on the broader role of this compound in other cellular metabolic pathways are not present in the available scientific literature.

Neuropharmacological Research Avenues

The structural similarity of this compound to endogenous amino acids that function as neurotransmitters or their precursors suggests potential for neuropharmacological activity.

Specific preclinical research detailing the modulation of any neurotransmitter systems by this compound is not available in the public domain.

Receptor Interaction Mechanisms

Currently, there is a notable lack of specific data from preclinical studies that elucidate the direct receptor interaction mechanisms of this compound. Scientific inquiry has explored the broader category of thienyl-substituted compounds, which has sometimes suggested potential for biological activity. However, specific targets, such as G-protein coupled receptors, ion channels, or enzyme-linked receptors, have not been definitively identified for this compound itself. Further research is required to characterize its pharmacodynamic profile and to understand how its structural features, namely the thienyl and serine moieties, contribute to any potential receptor-mediated effects.

Antimicrobial Activity and Adjuvant Properties (Preclinical)

The antimicrobial properties of compounds containing a thienyl group have been a subject of scientific interest. However, specific preclinical data on the broad-spectrum antimicrobial activity, histidine kinase inhibition, and mechanisms of resistance reversal for this compound are limited.

Broad-Spectrum Potentials

Bacterial Histidine Kinase Inhibition Contexts

Bacterial histidine kinases are recognized as attractive targets for the development of novel antimicrobial agents due to their essential role in bacterial signal transduction and their absence in mammals. nih.govfrontiersin.org Some compounds containing a thienopyridine scaffold have been identified as competitive inhibitors of bacterial histidine kinases with respect to ATP. nih.gov However, there is no direct evidence in the available literature to suggest that this compound specifically functions as an inhibitor of bacterial histidine kinases.

Mechanisms of Resistance Reversal

The ability of certain compounds to act as adjuvants and reverse antimicrobial resistance is a critical area of research. While some D-amino acids, including D-serine, have been shown to have synergistic activity with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), specific studies on the capacity of this compound to reverse existing resistance mechanisms in bacteria have not been reported.

Role in Biosynthetic Pathways

The involvement of L-serine as a precursor in various biosynthetic pathways, such as the production of glutathione (B108866) in yeast, is well-established. nih.gov L-serine is a central metabolite that provides the carbon backbone for the synthesis of other amino acids like cysteine and glycine (B1666218). However, the specific role and metabolic fate of this compound within these or other biosynthetic pathways have not been a focus of published research. It is unclear how the presence of the thienyl group would affect its recognition and processing by the enzymes involved in these metabolic routes.

Structure Activity Relationship Sar and Computational Studies

Conformational Analysis and Molecular Interactions

The thiophene (B33073) ring is a five-membered aromatic heterocycle containing a sulfur atom. In medicinal chemistry, it is considered a "privileged pharmacophore" due to its frequent appearance in approved drugs and its versatile biological activities. nih.govderpharmachemica.com The thienyl moiety in beta-(2-THIENYL)-DL-SERINE plays a critical role in molecular recognition for several reasons:

Bioisosterism: The thiophene ring is often used as a bioisostere of a benzene ring. nih.gov This substitution can enhance a molecule's metabolic stability and binding affinity without drastically altering its size or shape. nih.gov

Electronic Properties: As an electron-rich aromatic system, the thiophene ring can engage in various non-covalent interactions, including π-π stacking and cation-π interactions, which are crucial for binding to protein targets. nih.govrsc.org

Hydrophobicity: The thienyl group imparts a degree of lipophilicity to the molecule, which can influence its ability to cross cell membranes and access binding sites within proteins.

The incorporation of this moiety into the serine structure creates a molecule that mimics natural amino acids like phenylalanine or tyrosine, potentially allowing it to act as a competitive inhibitor for enzymes that process these substrates. chemimpex.com

Non-covalent interactions are the primary forces governing how this compound interacts with its environment and with biological macromolecules. youtube.com The key interactions for this compound are hydrogen bonding and π-stacking.

Hydrogen Bonding: The serine portion of the molecule provides multiple sites for hydrogen bonding. The hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups can all act as hydrogen bond donors and acceptors. nih.gov The sulfur atom within the thiophene ring can also act as a weak hydrogen bond acceptor. nih.gov This extensive hydrogen-bonding capability is critical for stabilizing the molecule within a protein's active site and for ensuring solubility in aqueous environments. nih.gov

Pi-Stacking (π-π stacking): The aromatic thiophene ring can interact with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, through π-stacking. nih.govresearchgate.net These interactions, driven by electrostatic and dispersion forces, are fundamental for the recognition and binding of aromatic ligands to proteins. rsc.org Studies on thiophene dimers and other thiophene-containing structures have characterized the geometry and strength of these interactions, confirming their importance in molecular assembly. nih.govacs.org

The interplay between the directional, specific nature of hydrogen bonds and the broader, surface-oriented π-stacking interactions defines the binding orientation and affinity of the molecule for its biological targets.

| Molecular Moiety | Interaction Type | Potential Interacting Partner (in Proteins) | Significance in Biological Recognition |

|---|---|---|---|

| Thiophene Ring | π-π Stacking | Aromatic amino acids (Phe, Tyr, Trp) | Stabilizes binding in hydrophobic pockets |

| Thiophene Sulfur | Hydrogen Bond (Acceptor) | -OH, -NH groups | Contributes to binding specificity |

| Serine Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Backbone C=O | Key for specific recognition and solubility |

| Amino Group (-NH3+) | Hydrogen Bond (Donor), Ionic | Asp, Glu, Backbone C=O | Anchors ligand in binding site |

| Carboxyl Group (-COO-) | Hydrogen Bond (Acceptor), Ionic | Lys, Arg, His, Ser | Anchors ligand in binding site |

Stereochemical Influence on Biological Activity

This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers: beta-(2-THIENYL)-D-SERINE and beta-(2-THIENYL)-L-SERINE. Stereochemistry is paramount in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

This chirality leads to stereospecific interactions, where one enantiomer typically fits much better into a binding site than the other, resulting in significant differences in biological activity. It is highly probable that the D- and L-isomers of beta-(2-THIENYL)-SERINE would exhibit distinct pharmacological profiles. For instance, one enantiomer might be a potent enzyme inhibitor while the other is inactive. Furthermore, enzymes involved in amino acid metabolism are often stereospecific, meaning they may only process or degrade one of the two enantiomers. nih.gov Therefore, the biological effect of the DL-mixture is a composite of the individual actions of each isomer.

Rational Design of Analogues and Derivatives

Rational drug design uses the understanding of a biological target's structure and a lead compound's SAR to create more potent and selective molecules. This compound can serve as a scaffold for the rational design of new therapeutic agents. rsc.orgresearchgate.net

Strategies for designing analogues could include:

Thiophene Ring Substitution: Adding substituents (e.g., halogens, alkyl groups) to the thiophene ring to modulate its electronic properties and steric profile, potentially improving binding affinity or selectivity for a target protein.

Side Chain Modification: Altering the serine backbone, for example, by protecting the hydroxyl group or converting the carboxylic acid to an ester or amide, to change the molecule's pharmacokinetic properties.

Scaffold Hopping: Replacing the thiophene ring with other heterocyclic systems (e.g., furan, thiazole, pyridine) to explore new interactions within the target's binding site while maintaining key binding features. acs.org

Peptidomimetics: Incorporating the beta-(2-thienyl)-serine structure into a larger peptide sequence to create protease-resistant inhibitors of specific enzymes, such as serine proteases. nih.gov

| Design Strategy | Modification Example | Anticipated Outcome |

|---|---|---|

| Thiophene Substitution | Add a methyl or chloro group to the thiophene ring | Enhance hydrophobic interactions; alter electronic profile for improved binding |

| Side Chain Modification | Convert the carboxylic acid to a methyl ester | Increase lipophilicity and cell permeability; potentially alter target interaction |

| Stereochemical Optimization | Synthesize and test pure D- and L-enantiomers | Identify the more active isomer (eutomer) and reduce potential side effects from the inactive one (distomer) |

| Peptide Incorporation | Use as a non-natural amino acid in a peptide sequence | Create a protease inhibitor with enhanced stability and novel target specificity |

Computational Chemistry and Molecular Modeling Applications

Computational modeling is an indispensable tool for investigating SAR at the molecular level. frontiersin.org Techniques such as quantum mechanics, molecular dynamics, and ligand-protein docking can provide profound insights into the behavior of this compound.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.govresearchgate.net For this compound, docking simulations could be used to:

Identify Potential Biological Targets: Virtually screen the compound against libraries of known protein structures to generate hypotheses about its mechanism of action.

Predict Binding Modes: For a known target, docking can reveal the specific conformation and orientation the molecule adopts in the binding site. It can identify the key amino acid residues involved in the interaction and quantify the contributions of hydrogen bonds and hydrophobic contacts. nih.gov

Guide Rational Design: By visualizing the docked pose, medicinal chemists can identify opportunities for modification. For example, if a part of the molecule is near a hydrophobic pocket but does not fill it, adding a lipophilic group at that position could enhance binding. Similarly, if a potential hydrogen bond is not being made, a functional group could be added to form that interaction. unc.edu

Docking studies on other thienyl-containing compounds have successfully elucidated their binding mechanisms and guided the development of more potent derivatives, validating this approach for the study of this compound. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives Remain Largely Unexplored

Despite the interest in heterocyclic amino acid analogs in medicinal chemistry, a thorough review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound and its derivatives. QSAR models are crucial computational tools in drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.govmdpi.com The lack of such studies for this particular compound indicates a significant gap in the understanding of its structure-activity landscape.

While general QSAR methodologies are well-established and have been applied to a wide array of compound classes, including other serine analogs and thiophene-containing molecules, the specific application to this compound is not documented in available research. nih.govmdpi.com QSAR studies typically involve the statistical correlation of variations in the physicochemical properties (descriptors) of a series of molecules with their biological activities. researchgate.netresearchgate.net These descriptors can be steric, electronic, or hydrophobic in nature.

For a QSAR study on this compound derivatives to be conducted, a series of analogs would need to be synthesized and biologically tested to generate the necessary data for model development and validation. This would involve systematically modifying the core structure of this compound, for instance, by introducing different substituents on the thiophene ring or modifying the serine backbone, and then evaluating the impact of these changes on a specific biological target.

The development of a robust QSAR model for this class of compounds would be valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules. nih.govmdpi.com Such computational insights could accelerate the discovery of novel therapeutic agents. However, at present, the absence of published research in this specific area means that no detailed QSAR derivations or associated data tables can be presented. Further experimental and computational research is necessary to elucidate the quantitative structure-activity relationships for this intriguing class of compounds.

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Purification Techniques

The initial synthesis of beta-(2-THIENYL)-DL-SERINE typically yields a mixture containing the desired product alongside unreacted starting materials, byproducts, and stereoisomers. Chromatographic techniques are indispensable for isolating the DL-racemic mixture to a high degree of purity, which is a prerequisite for accurate subsequent analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analytical assessment of purity and the preparative purification of this compound. Chiral chromatography, a specialized form of HPLC, is particularly crucial for separating the D- and L-enantiomers if required for specific biological studies. The choice of the chiral stationary phase (CSP) is critical and is often determined empirically to achieve optimal separation.

Ion-exchange chromatography can also be employed, leveraging the amphoteric nature of the amino acid. By manipulating the pH of the mobile phase, the net charge of this compound can be altered, allowing for its selective binding to and elution from a charged stationary phase.

Table 1: Overview of Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase Example | Mobile Phase Principle | Primary Application |

| Chiral HPLC | Polysaccharide-based CSP | Organic solvents with additives | Enantiomeric separation |

| Ion-Exchange | Cation or Anion exchange resin | pH gradient | Purification based on charge |

Spectroscopic Characterization in Research Contexts

Once purified, the structural identity and integrity of this compound must be unequivocally confirmed. Spectroscopic methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between atoms within the molecule, confirming the thienyl, serine, and side-chain components.

Mass Spectrometry (MS) is utilized to determine the precise molecular weight of this compound, further confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer additional structural insights.

Infrared (IR) spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH₂), and carboxylic acid (-COOH) groups, by their distinct vibrational frequencies.

Table 2: Spectroscopic Data for Structural Confirmation of this compound

| Method | Information Obtained | Expected Key Signals |

| ¹H NMR | Proton environment | Signals for thienyl ring protons, alpha- and beta-protons of the serine backbone |

| ¹³C NMR | Carbon skeleton | Resonances for carbonyl carbon, alpha- and beta-carbons, and carbons of the thienyl ring |

| HRMS | Elemental Composition | Precise mass corresponding to the molecular formula C₇H₉NO₃S |

| IR | Functional Groups | Absorbance bands for O-H, N-H, and C=O stretches |

Enzyme Kinetic Assay Protocols

To investigate the potential biological activity of this compound, particularly as an enzyme inhibitor or substrate, detailed enzyme kinetic assays are performed. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the compound.

For instance, if this compound is hypothesized to be an inhibitor of an enzyme that processes a natural amino acid like serine or phenylalanine, a competitive inhibition assay would be appropriate. In such a protocol, the enzyme's activity is measured in the presence of its natural substrate and varying concentrations of this compound. By analyzing the data, for example through a Lineweaver-Burk plot, the inhibition constant (Ki) can be determined, which quantifies the inhibitor's potency.

These assays are typically performed in multi-well plates for high-throughput screening and require a method to detect either the consumption of the substrate or the formation of the product. This is often achieved through spectrophotometric or fluorometric methods where a change in absorbance or fluorescence is proportional to the enzyme's activity.

Preclinical in vitro and in vivo Experimental Models

Following purification, characterization, and initial biochemical screening, the effects of this compound are further investigated in more complex biological systems.

in vitro Models: These studies involve the use of cultured cells to assess the compound's cellular effects. For example, if the compound is being investigated as an anti-proliferative agent, its effect on the growth of cancer cell lines would be evaluated. Cytotoxicity assays, such as the MTT assay, are commonly used to determine the concentration at which the compound becomes toxic to cells. The compound's ability to cross cell membranes and its intracellular stability can also be assessed in these models.

in vivo Models: If promising results are obtained from in vitro studies, the compound may be advanced to preclinical in vivo models, typically in rodents. These studies are essential for understanding the compound's behavior in a whole organism. Pharmacokinetic studies, for instance, would determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Efficacy studies in animal models of specific diseases would be conducted to evaluate its potential therapeutic effects.

The selection of appropriate cell lines and animal models is critical and depends on the specific therapeutic area being investigated. All animal studies are conducted under strict ethical guidelines and regulatory oversight.

Emerging Applications and Future Research Directions

Exploration in Agrochemical Sciences

The development of novel and effective agrochemicals is a continuous effort to ensure food security and sustainable agricultural practices. Non-proteinogenic amino acids and their derivatives are being explored for their potential as active ingredients in pesticides and herbicides.

Fungicidal and Bactericidal Potential: The thiophene (B33073) ring, a core component of beta-(2-THIENYL)-DL-SERINE, is a well-known sulfur-containing heterocycle that is present in numerous biologically active compounds, including some with fungicidal and bactericidal properties. The sulfur atom in the thiophene ring can interact with various biological targets in pathogens. It is hypothesized that derivatives of this compound could be synthesized to target essential enzymes in fungi and bacteria, disrupting their metabolic pathways. Future research could focus on screening this compound and its analogs for activity against a panel of plant pathogens.

Table 1: Potential Agrochemical Research Areas for this compound

| Research Area | Potential Mechanism of Action | Target Organisms |

| Fungicide Development | Enzyme inhibition, disruption of metabolic pathways | Plant pathogenic fungi |

| Bactericide Development | Interference with cellular processes | Plant pathogenic bacteria |

| Herbicide Development | Antimetabolite activity, disruption of amino acid synthesis | Weed species |

| Plant Growth Regulation | Modulation of plant development pathways | Crops and ornamental plants |

Contributions to Advanced Materials Science

The field of materials science is continually seeking novel building blocks for the creation of functional materials with tailored properties. The bifunctional nature of amino acids, combined with the electronic properties of aromatic heterocycles like thiophene, makes this compound a candidate for the synthesis of advanced polymers and biomaterials.

Conductive Polymers and Organic Electronics: Polythiophenes are a class of conductive polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of functional groups onto the thiophene monomer can be used to tune the properties of the resulting polymer. While research has focused on simpler thiophene derivatives, the use of a chiral, functionalized monomer like this compound could lead to the development of novel conductive polymers with unique self-assembly properties and biocompatibility. The serine moiety offers sites for further chemical modification and could impart improved processability.

Biocompatible and Bio-inspired Materials: There is a growing interest in the development of biocompatible materials for biomedical applications, such as tissue engineering and drug delivery. A study on poly-DL-serine has demonstrated its ability to create hydrogels that resist the foreign-body response after implantation nih.gov. The introduction of the thienyl group to a poly-serine backbone could add new functionalities, such as conductivity for nerve tissue engineering or as a handle for attaching other bioactive molecules.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Potential Role of this compound | Potential Applications |

| Conductive Polymers | Functionalized monomer | Organic electronics, sensors |

| Biocompatible Hydrogels | Modified monomer for functional hydrogels | Tissue engineering, drug delivery |

| Functional Surfaces | Coating material for biomedical devices | Improved biocompatibility, cell adhesion |

Development of Enzyme Effectors and Probes

The structural analogy of this compound to natural amino acids makes it a prime candidate for interaction with enzymes. It can potentially act as an inhibitor, a substrate for generating novel products, or a probe to study enzyme mechanisms.

Enzyme Inhibition: Many enzymes that process natural amino acids can be targeted by non-canonical analogs. The related compound, beta-2-thienyl-DL-alanine, has been shown to act as a phenylalanine antagonist nih.govnih.gov. This suggests that this compound could potentially inhibit enzymes that recognize serine or phenylalanine. In particular, its structure is of interest for the inhibition of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes ekb.egfrontiersin.org. Thienyl-containing structures have been investigated for their ability to inhibit serine β-lactamases, which are responsible for antibiotic resistance .

Enzyme Probes: Activity-based probes are valuable tools for studying enzyme function in complex biological systems. These probes typically contain a reactive group that covalently modifies the active site of a target enzyme. While this compound itself is not a classical activity-based probe, it could be chemically modified to incorporate a "warhead" group, targeting the active site of serine-recognizing enzymes. Furthermore, its unique spectroscopic properties due to the thiophene ring could be exploited for developing fluorescent or NMR-based probes to study enzyme kinetics and binding events researchgate.netnih.gov.

Table 3: Potential Roles of this compound as an Enzyme Effector

| Role | Target Enzyme Class | Potential Research Application |

| Competitive Inhibitor | Amino acid metabolizing enzymes, Proteases | Drug discovery, Mechanistic studies |

| Precursor for Probes | Serine-recognizing enzymes | Development of activity-based probes |

| Spectroscopic Probe | Various enzymes | Enzyme kinetics and binding studies |

Bio-orthogonal Labeling and Chemical Biology Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes nih.govnih.govresearchgate.net. The introduction of non-canonical amino acids with unique chemical handles into proteins is a powerful strategy in chemical biology.

Metabolic Labeling: While the thiophene group is not a commonly used bio-orthogonal handle, its potential for unique chemical reactivity could be explored. For instance, the sulfur atom in the thiophene ring might undergo specific oxidation or metal-catalyzed reactions that are orthogonal to biological systems. If this compound can be incorporated into proteins through metabolic labeling, it could provide a new tool for protein tracking and functional studies.

Genetic Code Expansion: The genetic code expansion technique allows for the site-specific incorporation of non-canonical amino acids into proteins. If an orthogonal aminoacyl-tRNA synthetase/tRNA pair could be evolved to recognize this compound, it would open up the possibility of introducing this amino acid at specific sites in proteins of interest. This would enable the precise placement of the thienyl group for applications such as:

Probing protein structure and function: The thienyl group can serve as a spectroscopic or structural probe.

Creating novel protein-material interfaces: The thiophene moiety could be used to attach proteins to conductive polymer surfaces.

Developing new biocatalysts: The unique electronic properties of the thienyl group could modulate the catalytic activity of enzymes.

While the direct application of this compound in bio-orthogonal labeling has yet to be demonstrated, the principles of chemical biology suggest that it is a promising area for future investigation.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing beta-(2-thienyl)-DL-serine?

Synthesis of this compound typically involves stereoselective alkylation or enzymatic resolution. For characterization:

- Purity Assessment : Use gas chromatography (GC) or titration analysis to confirm chemical purity ≥98% .

- Structural Confirmation : Fourier-transform infrared spectroscopy (FT-IR) at low temperatures (10–300 K) identifies functional groups (e.g., NH/OH vibrations) and hydrogen bonding patterns .

- Safety Protocols : Follow guidelines for handling hygroscopic amino acids, including storage in inert atmospheres and use of personal protective equipment (PPE) .

Basic: How can enantiomeric purity of this compound be determined experimentally?

-

HPLC with Chiral Columns : Use Sumichiral OA-2500 or similar columns for baseline separation of D- and L-enantiomers. Calculate recovery rates via:

Ensure signal-to-noise ratios ≥10 for limit of quantification (LOQ) validation .

Advanced: How to address discrepancies in reported enantiomeric ratios across studies?

- Methodological Calibration : Standardize protocols for desalting and chromatographic steps to minimize variability in recovery rates .

- Cross-Validation : Compare results from complementary techniques (e.g., FT-IR, NMR, and polarimetry) to confirm stereochemical assignments .

- Statistical Analysis : Apply linear regression to evaluate intra- and inter-day reproducibility using peak area ratios from repeated runs .

Advanced: What role does this compound play in studying metabolic pathways in neurological models?

- Isotopic Tracing : Use ¹³C- or ¹⁵N-labeled derivatives to track incorporation into proteins or neurotransmitters (e.g., glycine or D-serine) .

- In Vitro Models : Design cell culture assays (e.g., neuronal cell lines or primary astrocytes) to measure uptake kinetics and metabolic flux .

- Knockout Studies : Employ CRISPR/Cas9 to silence serine racemase and assess compensatory pathways in neurotransmitter synthesis .

Basic: What safety precautions are critical when handling this compound?

- Toxicological Data : Review hazard identification sheets for acute toxicity (e.g., LD₅₀ values) and ecological impact .

- Storage : Store in sealed containers under nitrogen to prevent oxidation or hygroscopic degradation .

- Waste Disposal : Follow EPA guidelines for organic amino acids to avoid environmental contamination .

Advanced: How can isotopic labeling strategies enhance mechanistic studies of this compound?

- Metabolic Flux Analysis : Use ¹³C₃-labeled DL-serine in tracer experiments with mass spectrometry (MS) to map carbon transitions in glycolysis or one-carbon metabolism .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹⁵N-labeled vs. unlabeled compounds to elucidate enzymatic mechanisms (e.g., serine dehydratase activity) .

Advanced: What experimental models are suitable for studying this compound in neurodegenerative diseases?

- In Vivo Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to evaluate DL-serine’s effect on amyloid-beta clearance or NMDA receptor modulation .

- Electrophysiology : Measure synaptic plasticity (LTP/LTD) in hippocampal slices treated with DL-serine to assess neuroprotective effects .

- Omics Integration : Combine transcriptomics and metabolomics to identify pathways linked to serine bioavailability in disease progression .

Basic: How to ensure reproducibility in synthesizing this compound derivatives?

- Protocol Standardization : Document reaction conditions (e.g., temperature, pH, and catalyst loading) in supplementary materials for peer validation .

- Batch Testing : Characterize multiple synthesis batches via X-ray crystallography or melting point analysis to confirm consistency .

Advanced: How to resolve conflicting data on this compound’s role in cell membrane stability?

- Biophysical Assays : Use atomic force microscopy (AFM) or fluorescence anisotropy to measure membrane rigidity in liposome models .

- Comparative Studies : Test DL-serine against structural analogs (e.g., threonine or homoserine) to isolate functional contributions of the thienyl group .

Advanced: What strategies optimize the detection of this compound in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.